molecular formula C13H14BrN5 B13887235 3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine CAS No. 1527518-34-8

3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine

Katalognummer: B13887235
CAS-Nummer: 1527518-34-8
Molekulargewicht: 320.19 g/mol
InChI-Schlüssel: ZGTFWJGHDADMIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine is a compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine typically involves multi-step reactions starting from commercially available starting materials. The synthetic route often includes the formation of the indazole core, followed by the introduction of the bromo and ethylpyrazolyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.

Analyse Chemischer Reaktionen

3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: The compound may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine can be compared with other indazole derivatives, such as:

    Niraparib: An anticancer drug used for the treatment of ovarian cancer.

    Pazopanib: A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Similar compounds may share some structural features but differ in their specific applications and effects.

Eigenschaften

CAS-Nummer

1527518-34-8

Molekularformel

C13H14BrN5

Molekulargewicht

320.19 g/mol

IUPAC-Name

3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine

InChI

InChI=1S/C13H14BrN5/c1-2-18-7-6-9(16-18)8-19-11-5-3-4-10(15)12(11)13(14)17-19/h3-7H,2,8,15H2,1H3

InChI-Schlüssel

ZGTFWJGHDADMIA-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=CC(=N1)CN2C3=CC=CC(=C3C(=N2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.